N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
Overview
Description
N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is a novel nucleoside analogue that exhibits significant antiviral properties. It is structurally similar to adenosine but features a benzoyl group at the 6 position on the ribose moiety. This compound has shown efficacy against various viruses, including HIV, Herpes simplex virus types 1 and 2, Hepatitis C virus, and influenza A virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine can be synthesized through chemical or enzymatic means. The reaction conditions typically require the use of phosphoramidite chemistry, which is a common method for synthesizing nucleoside analogues .
Industrial Production Methods
Industrial production of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves large-scale synthesis using cGMP (current Good Manufacturing Practice) standards. The process includes multiple purification steps to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The benzoyl group and the fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine, which can have different biological activities and properties .
Scientific Research Applications
N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in studies of viral replication and inhibition.
Industry: Utilized in the development of antiviral medications and diagnostic tools.
Mechanism of Action
The mechanism of action of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA synthesis. The compound selectively impedes the replication of viral strains by obstructing the activity of viral DNA polymerase. This results in the suppression of viral propagation and the reduction of viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Structurally similar but lacks the benzoyl group and fluorine atom.
2’-Deoxyadenosine: Similar structure but without the benzoyl group and fluorine atom.
Fludarabine: Another nucleoside analogue with antiviral properties but different structural modifications.
Uniqueness
N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structural modifications, which confer enhanced antiviral activity and selectivity. The presence of the benzoyl group and fluorine atom distinguishes it from other nucleoside analogues and contributes to its potent antiviral effects .
Properties
IUPAC Name |
N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZTLWDAQVZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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